
1-(Methoxymethyl)indole-3-carboxylic acid
Overview
Description
1-(Methoxymethyl)indole-3-carboxylic acid is an indole derivative, a class of compounds known for their significant biological and pharmacological activities. Indole derivatives are prevalent in natural products and drugs, playing a crucial role in cell biology and various therapeutic applications .
Preparation Methods
The synthesis of 1-(Methoxymethyl)indole-3-carboxylic acid can be achieved through several synthetic routes. One common method involves the oxidation of 1-methylindole-3-aldehyde with alkaline potassium permanganate . This reaction typically requires controlled conditions to ensure the selective oxidation of the aldehyde group to the carboxylic acid without affecting the indole ring.
Chemical Reactions Analysis
1-(Methoxymethyl)indole-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other functional groups.
Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.
Scientific Research Applications
1-(Methoxymethyl)indole-3-carboxylic acid has diverse applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex indole derivatives with potential pharmaceutical applications.
Biology: Indole derivatives are known for their antiviral, anti-inflammatory, and anticancer activities.
Medicine: The compound’s derivatives are explored for their potential as therapeutic agents in treating various diseases.
Industry: Indole derivatives are used in the synthesis of dyes, agrochemicals, and other industrial products.
Mechanism of Action
The mechanism of action of 1-(Methoxymethyl)indole-3-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, indole derivatives can activate luminal 5-HT4 receptors, leading to the release of serotonin from enterochromaffin cells, which modulates colonic motility . This highlights the compound’s potential in gastrointestinal therapies.
Comparison with Similar Compounds
1-(Methoxymethyl)indole-3-carboxylic acid can be compared with other indole derivatives such as:
1-Methylindole-3-carboxylic acid: Similar in structure but lacks the methoxymethyl group, which may affect its biological activity and chemical reactivity.
Indole-3-acetic acid: A plant hormone involved in growth regulation, differing significantly in its biological role and applications.
Indole-3-carbaldehyde: Another derivative with distinct chemical properties and uses in synthetic chemistry.
Properties
IUPAC Name |
1-(methoxymethyl)indole-3-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO3/c1-15-7-12-6-9(11(13)14)8-4-2-3-5-10(8)12/h2-6H,7H2,1H3,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JGRXUJVCGCUHBS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCN1C=C(C2=CC=CC=C21)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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